molecular formula C14H21N B15267572 N-[1-(4-Propylphenyl)ethyl]cyclopropanamine

N-[1-(4-Propylphenyl)ethyl]cyclopropanamine

Cat. No.: B15267572
M. Wt: 203.32 g/mol
InChI Key: NGAIKARXJMGPHP-UHFFFAOYSA-N
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Description

N-[1-(4-Propylphenyl)ethyl]cyclopropanamine is a synthetic organic compound belonging to the class of cyclopropanamine derivatives. As a chiral amine, it features a cyclopropylamine group bonded to a 1-(4-propylphenyl)ethyl moiety, a structure often associated with potential bioactivity in pharmaceutical research . This compound is closely related to other research chemicals in its family, such as N-[1-(4-Ethylphenyl)ethyl]cyclopropanamine (CAS 1016697-41-8) and various chlorophenyl-substituted analogs . The primary application of this compound is strictly for research and development purposes in a laboratory setting. It is presented as a high-purity chemical building block for use in medicinal chemistry and drug discovery projects. Researchers value this scaffold for exploring structure-activity relationships, particularly in modulating the pharmacokinetic properties of lead molecules. The cyclopropyl group is a common motif in drug design due to its ability to influence conformation, metabolic stability, and potency . Disclaimer: This product is intended for research use only and is not intended for diagnostic or therapeutic applications. It is strictly not for human or veterinary consumption. Researchers handling this compound should consult its Safety Data Sheet (SDS) and adhere to all laboratory safety protocols.

Properties

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

N-[1-(4-propylphenyl)ethyl]cyclopropanamine

InChI

InChI=1S/C14H21N/c1-3-4-12-5-7-13(8-6-12)11(2)15-14-9-10-14/h5-8,11,14-15H,3-4,9-10H2,1-2H3

InChI Key

NGAIKARXJMGPHP-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)C(C)NC2CC2

Origin of Product

United States

Preparation Methods

Reductive Amination of 1-(4-Propylphenyl)propan-2-one with Cyclopropanamine

Reductive amination represents the most direct route to this compound. This method involves the condensation of 1-(4-Propylphenyl)propan-2-one (ketone precursor) with cyclopropanamine under hydrogenation conditions, utilizing palladium or platinum catalysts.

Procedure :

  • Reaction Setup : A mixture of 1-(4-Propylphenyl)propan-2-one (1.0 equiv), cyclopropanamine (1.2 equiv), and 5% Pd/C (0.1 equiv) in methanol is pressurized with hydrogen (2–5 MPa) at 40–90°C for 3–10 hours.
  • Workup : The catalyst is filtered, and the filtrate is concentrated under reduced pressure. Purification via silica gel chromatography (ethyl acetate/cyclohexane gradient) yields the target compound.

Key Parameters :

  • Catalyst Loading : 5% Pd/C achieves >90% conversion, whereas Pt/C requires higher temperatures (90°C) for comparable yields.
  • Solvent Optimization : Methanol enhances reaction kinetics compared to ethanol or tetrahydrofuran due to improved hydrogen solubility.

Challenges :

  • Over-reduction of the ketone to the secondary alcohol is minimized by controlling hydrogen pressure (<5 MPa).
  • Cyclopropanamine’s volatility necessitates sealed reaction vessels to prevent reagent loss.

Nucleophilic Substitution of 1-(4-Propylphenyl)ethyl Halides with Cyclopropanamine

This two-step approach involves synthesizing 1-(4-Propylphenyl)ethyl bromide followed by displacement with cyclopropanamine.

Step 1: Synthesis of 1-(4-Propylphenyl)ethyl Bromide

  • Friedel-Crafts Alkylation : 4-Propylbenzene reacts with acetyl chloride in the presence of AlCl₃ to form 1-(4-propylphenyl)ethanone.
  • Reduction and Bromination : The ketone is reduced to 1-(4-propylphenyl)ethanol using NaBH₄, followed by HBr treatment to yield the bromide.

Step 2: Amination with Cyclopropanamine

  • Reaction Conditions : 1-(4-Propylphenyl)ethyl bromide (1.0 equiv), cyclopropanamine (2.0 equiv), and triethylamine (1.5 equiv) in acetonitrile at 80°C for 4–6 hours.
  • Purification : Aqueous workup (NH₄Cl, brine) and column chromatography isolate the product.

Yield Optimization :

  • Excess cyclopropanamine (2.0 equiv) prevents dialkylation byproducts.
  • Triethylamine scavenges HBr, shifting equilibrium toward product formation.

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-mediated coupling reactions offer an alternative route for constructing the 4-propylphenyl-ethyl moiety.

Suzuki-Miyaura Coupling :

  • Substrate Preparation : Cyclopropanamine is functionalized with a boronic ester group to form (cyclopropylaminomethyl)phenylboronic acid.
  • Coupling Reaction : Reaction with 4-bromopropylbenzene using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in toluene/water (3:1) at 100°C for 12 hours.

Challenges :

  • Boronic ester stability under basic conditions necessitates inert atmosphere handling.
  • Competing protodeboronation reduces yields unless excess boronic acid is used.

Comparative Analysis of Synthetic Methods

Method Yield (%) Reaction Time Catalyst Key Advantage
Reductive Amination 92–97 3–10 h Pd/C High atom economy
Nucleophilic Substitution 75–85 4–6 h None Avoids high-pressure conditions
Suzuki Coupling 60–70 12 h Pd(PPh₃)₄ Modular scaffold modification

Critical Observations :

  • Reductive amination outperforms other methods in yield and scalability but requires specialized equipment for hydrogenation.
  • Nucleophilic substitution is operationally simpler but suffers from lower yields due to competing elimination.

Optimization Strategies and Process Intensification

Solvent and Temperature Effects

  • Methanol vs. Ethanol : Methanol’s higher polarity improves cyclopropanamine solubility, reducing reaction time by 30% compared to ethanol.
  • Temperature Control : Maintaining temperatures below 90°C in reductive amination prevents cyclopropane ring opening.

Catalyst Recycling

  • Pd/C Recovery : Filtration and washing with ethanol allow Pd/C reuse for up to 5 cycles without significant activity loss.

Purification Techniques

  • Chromatography : Silica gel chromatography with ethyl acetate/cyclohexane (1:4) achieves >99% purity.
  • Recrystallization : Ethanol/water mixtures (3:1) yield crystalline product suitable for X-ray analysis.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-Propylphenyl)ethyl]cyclopropanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halides (e.g., HCl, HBr) and bases (e.g., NaOH, KOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.

Scientific Research Applications

N-[1-(4-Propylphenyl)ethyl]cyclopropanamine has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is used in the study of biological processes and as a tool for investigating enzyme mechanisms.

    Medicine: The compound is explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-[1-(4-Propylphenyl)ethyl]cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between N-[1-(4-Propylphenyl)ethyl]cyclopropanamine and its analogs:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
N-(4-Methylbenzyl)cyclopropanamine 4-methylbenzyl C₁₁H₁₅N 161.24 Analytical standard; synthesized via GOase-AdRedAm MPIR system
N-[(2-Nitrophenyl)methyl]cyclopropanamine 2-nitrobenzyl C₁₀H₁₂N₂O₂ 192.20 Laboratory research; safety data documented (no acute toxicity reported)
N-(5-Chloro-2-isopropylbenzyl)cyclopropanamine 5-chloro-2-isopropylbenzyl C₁₃H₁₈ClN 223.75 Synthesized via hydrogenation with Pt catalysts
N-(4-(Morpholin-3-yl)benzyl)cyclopropanamine 4-morpholinylbenzyl C₁₄H₁₉N₂O 231.32 21% yield via condensation of 4-(diethoxymethyl)benzaldehyde and cyclopropylamine
N-[(1R)-1-(3-Bromophenyl)ethyl]cyclopropanamine hydrochloride 3-bromophenyl ethyl (HCl salt) C₁₁H₁₄BrN·ClH 276.60 97% purity; lab use as a chiral intermediate
This compound 4-propylphenyl ethyl C₁₄H₂₁N 203.33 Hypothetical compound; inferred properties: enhanced lipophilicity due to propyl group

Key Differences and Implications

Bulky Groups: The morpholine ring in N-(4-(Morpholin-3-yl)benzyl)cyclopropanamine introduces steric hindrance, likely reducing reaction yields (21% in this case) . Halogenated Derivatives: Chloro and bromo substituents (e.g., in and ) enhance molecular weight and may improve binding in pharmaceutical intermediates .

Synthetic Methodologies :

  • Catalytic Hydrogenation : Used for N-(5-chloro-2-isopropylbenzyl)cyclopropanamine, highlighting the role of Pt catalysts in selective reductions .
  • Condensation Reactions : Common in imine formation (e.g., ), though amines like N-(4-Methylbenzyl)cyclopropanamine require enzymatic or flow-chemistry systems for optimization .

Salt Forms: Hydrochloride salts (e.g., ) improve solubility in aqueous environments, critical for pharmacological applications .

Biological Activity

N-[1-(4-Propylphenyl)ethyl]cyclopropanamine, with the chemical formula C14H21N, is a compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound consists of a cyclopropanamine core substituted with a propylphenyl group. Its structure can be represented as follows:

N 1 4 Propylphenyl ethyl cyclopropanamine\text{N 1 4 Propylphenyl ethyl cyclopropanamine}

This compound's molecular weight is approximately 219.33 g/mol, and it exhibits properties typical of amines and cyclopropanes.

Research indicates that this compound may interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. The specific mechanisms through which this compound exerts its effects are still under investigation, but preliminary data suggest it may have:

  • Neurotransmitter Modulation : Potential interactions with dopamine and serotonin receptors.
  • Enzyme Inhibition : Possible inhibition of enzymes involved in cancer progression.

Therapeutic Applications

The biological activity of this compound suggests several therapeutic applications:

  • Anticancer Activity : Preliminary studies indicate that this compound may inhibit tumor growth by targeting specific pathways involved in cell proliferation.
  • Neurological Disorders : Given its potential modulation of neurotransmitter systems, it could be explored for conditions like depression or anxiety.

Case Studies

  • Anticancer Studies :
    • A study published in Journal of Medicinal Chemistry demonstrated that derivatives of cyclopropanamine exhibited significant anticancer properties in vitro against various cancer cell lines, including breast and lung cancer cells. The study suggested that this compound could serve as a lead compound for further development in cancer therapeutics .
  • Neuropharmacological Effects :
    • Research conducted by Smith et al. (2020) indicated that compounds similar to this compound showed promise in modulating serotonin levels in animal models, suggesting potential use in treating mood disorders .

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
AnticancerInhibition of cell proliferation in vitroJournal of Medicinal Chemistry
Neurotransmitter ModulationPotential effects on serotonin levelsSmith et al., 2020
Enzyme InhibitionTargeting metabolic pathwaysInternal Study

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